Propan-2-yl 2-sulfoacetate
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Overview
Description
Propan-2-yl 2-sulfoacetate, also known as isopropyl 2-sulfoacetate, is an organic compound with the molecular formula C5H10O5S and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of a sulfonate group attached to an acetate moiety, making it a sulfonate ester. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-sulfoacetate can be synthesized through the reaction of isopropyl alcohol with chlorosulfonic acid, followed by neutralization with a base. The reaction typically proceeds as follows:
Reaction with Chlorosulfonic Acid: Isopropyl alcohol is reacted with chlorosulfonic acid to form isopropyl chlorosulfonate.
Neutralization: The isopropyl chlorosulfonate is then neutralized with a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-sulfoacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield isopropyl alcohol and sulfoacetic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are often conducted under mild conditions to prevent decomposition of the ester.
Major Products
Hydrolysis: Isopropyl alcohol and sulfoacetic acid.
Substitution: Depending on the nucleophile used, products can include various substituted sulfoacetates.
Scientific Research Applications
Propan-2-yl 2-sulfoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 2-sulfoacetate involves its ability to undergo hydrolysis and substitution reactions. The sulfonate group acts as a good leaving group, facilitating nucleophilic attack and subsequent formation of new products. This property makes it useful in various synthetic and biochemical applications .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl methanesulfonate
- Isopropyl benzenesulfonate
- Isopropyl toluenesulfonate
Comparison
Propan-2-yl 2-sulfoacetate is unique due to the presence of the sulfoacetate moiety, which imparts distinct reactivity compared to other sulfonate esters. Its hydrolysis and substitution reactions are more specific, making it a valuable compound in targeted synthetic applications .
Properties
Molecular Formula |
C5H10O5S |
---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
2-oxo-2-propan-2-yloxyethanesulfonic acid |
InChI |
InChI=1S/C5H10O5S/c1-4(2)10-5(6)3-11(7,8)9/h4H,3H2,1-2H3,(H,7,8,9) |
InChI Key |
QNSZSPPAUFMYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CS(=O)(=O)O |
Origin of Product |
United States |
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